molecular formula C9H15NO5 B1428163 5-Oxa-2-azaspiro[3.5]nonane oxalate CAS No. 1427359-47-4

5-Oxa-2-azaspiro[3.5]nonane oxalate

Cat. No.: B1428163
CAS No.: 1427359-47-4
M. Wt: 217.22 g/mol
InChI Key: YCPQYPIJYODIKC-UHFFFAOYSA-N
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Description

Chemical Identity: 5-Oxa-2-azaspiro[3.5]nonane oxalate (CAS: 1427359-47-4) is a spirocyclic compound with the molecular formula C₉H₁₅NO₅ and a molecular weight of 217.22 g/mol. It consists of a 3.5-membered spiro ring system, where an oxygen atom occupies the 5-position and a nitrogen atom resides at the 2-position. The oxalate salt formation enhances its stability and solubility for pharmaceutical applications .

Applications:
Primarily used as a medical intermediate, this compound is integral in synthesizing bioactive molecules. It is supplied with a purity of ≥95% and stored under sealed refrigeration to maintain integrity .

Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.C2H2O4/c1-2-4-9-7(3-1)5-8-6-7;3-1(4)2(5)6/h8H,1-6H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQYPIJYODIKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Acylation of 3-((benzylamino)methyl)oxetan-3-ol

  • Starting material : 3-((benzylamino)methyl)oxetan-3-ol.
  • Reagents : Chloroacetyl chloride, a first base such as triethylamine, pyridine, diisopropylethylamine, or potassium carbonate.
  • Solvent : Dichloromethane or acetonitrile.
  • Conditions : Temperature maintained below 10 °C during addition; reaction proceeds at room temperature for 16 hours.
  • Outcome : Formation of a chloroacetamide intermediate (Compound 2).

Example data:

Parameter Value
Starting material 140 g (724 mmol)
Triethylamine 147 g (1.45 mol, 2.0 eq)
Chloroacetyl chloride 90 g (797 mmol, 1.1 eq)
Solvent 1.5 L dichloromethane
Temperature ≤10 °C during addition
Reaction time 16 hours
Yield (after purification) 65 g (229 mmol)

Thin Layer Chromatography (TLC) confirms full conversion of starting material.

Step 2: Intramolecular Cyclization

  • Reagents : The chloroacetamide intermediate is treated with a strong base such as sodium hydride, hexasilyl dimethyl amino lithium, hexasilyl dimethyl amino sodium, or n-butyl lithium.
  • Solvent : An inert atmosphere is maintained, and solvents such as tetrahydrofuran (THF) are typically used.
  • Conditions : The reaction proceeds under inert atmosphere to promote self-cyclization, forming the spirocyclic compound (Compound 3).

This step forms the characteristic spiro ring system of 5-oxa-2-azaspiro[3.5]nonane.

Step 3: Reduction

  • Reagents : Lithium aluminum hydride (LiAlH4) is used as the reducing agent.
  • Solvent : An inert atmosphere and suitable solvents such as THF.
  • Conditions : The molar ratio of compound 3 to LiAlH4 is typically between 1:1 and 1:5, with a preferred range of 1:1.1 to 1:2.
  • Outcome : Reduction of the intermediate to remove protecting groups and reduce carbonyls, yielding compound 4.

This step is critical to prepare the compound for the final hydrogenation step.

Step 4: Catalytic Hydrogenation

  • Reagents : Catalysts such as palladium on carbon (Pd/C).
  • Conditions : Hydrogen pressure of 20–100 psi, temperature between 20–50 °C, reaction time 8–20 hours.
  • Additives : Acetic acid can be added as an activator to facilitate hydrogenation.
  • Outcome : Removal of the benzyl protecting group, yielding the free amine 5-oxa-2-azaspiro[3.5]nonane (Compound 5).

This step completes the synthesis of the free base compound.

Step 5: Formation of Oxalate Salt

  • Reagents : Oxalic acid is added to the solution of the free base compound.
  • Procedure : The mixture is concentrated to precipitate the oxalate salt.
  • Yield : Approximately 60% yield of the oxalate salt is obtained after filtration and drying.

This salt formation improves the compound’s stability and solubility for further applications.

Summary Table of Preparation Steps

Step Reaction Description Reagents/Conditions Key Parameters Yield/Notes
1 Acylation of oxetane amine Chloroacetyl chloride, triethylamine, DCM, <10 °C 16 h reaction, 1.1 eq chloroacetyl chloride 65 g (229 mmol) isolated yield
2 Intramolecular cyclization Sodium hydride or strong base, inert atmosphere THF solvent, controlled temperature Formation of spiro ring intermediate
3 Reduction LiAlH4, inert atmosphere, THF Molar ratio 1:1.1–2, room temperature Conversion to reduced intermediate
4 Catalytic hydrogenation (deprotection) Pd/C catalyst, H2 20–100 psi, 20–50 °C, 8–20 h Acetic acid as activator optional Removal of Bn group, free amine obtained
5 Oxalate salt formation Oxalic acid, concentration, precipitation Solid filtered and dried ~60% yield of oxalate salt

Research Findings and Industrial Relevance

  • The described method uses cheap and readily available raw materials , such as 3-((benzylamino)methyl)oxetan-3-ol and chloroacetyl chloride.
  • The reaction conditions are mild and controllable , allowing for high purity and yield.
  • The four-step sequence is short and efficient , suitable for scale-up in industrial settings.
  • The oxalate salt form enhances the compound’s handling properties, stability, and potential biological application.
  • The method avoids harsh conditions and uses common reagents , making it environmentally and economically feasible.

Chemical Reactions Analysis

5-Oxa-2-azaspiro[3.5]nonane oxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, depending on the reaction conditions and reagents used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

5-Oxa-2-azaspiro[3.5]nonane oxalate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Oxa-2-azaspiro[3.5]nonane oxalate involves its interaction with specific molecular targets and pathways. The presence of both oxygen and nitrogen atoms in the spirocyclic structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The spirocyclic scaffold’s bioactivity and physicochemical properties are highly sensitive to:

Ring size (e.g., [3.4] vs. [3.5] rings).

Position of heteroatoms (oxygen/nitrogen).

Salt stoichiometry (e.g., 1:1 vs. 2:1 oxalate ratios).

Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight Structural Features Applications/Properties References
5-Oxa-2-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ 217.22 3.5 spiro ring; oxalate salt (1:1) Medical intermediate
2-Oxa-5-azaspiro[3.5]nonane oxalate C₉H₁₅NO₅ 217.22 N/O positions reversed; 1:1 oxalate Lab synthesis intermediate
1-Oxa-7-azaspiro[3.5]nonane oxalate (2:1) C₁₆H₂₈N₂O₆ 344.40 2:1 oxalate stoichiometry; bulkier structure Research chemicals (sigma receptor studies)
2,7-Diazaspiro[3.5]nonane derivatives Varies ~250–300 Dual nitrogen atoms; modified hydrophobic groups Sigma receptor ligands (neuropathic pain models)
2-Oxa-6-azaspiro[3.4]octane C₇H₁₃NO 143.18 Smaller 3.4 spiro ring EGFR inhibition in lung cancer cells

Key Research Findings

Bioactivity Modulation via Spiro Ring Size :

  • Substitution of a [3.4] spiro ring (e.g., 2-oxa-6-azaspiro[3.4]octane) in quinazoline derivatives demonstrated enhanced EGFR inhibitory activity in lung cancer cell lines (HCC827, A549) compared to larger spiro systems .

Impact of Heteroatom Positioning: Reversing oxygen/nitrogen positions (e.g., 2-Oxa-5-azaspiro vs. 5-Oxa-2-azaspiro) alters hydrogen bonding and solubility. For instance, 2-Oxa-5-azaspiro[3.5]nonane oxalate shows distinct crystallinity and stability profiles .

Pharmacological Potential of Diazaspiro Derivatives: 2,7-Diazaspiro[3.5]nonane derivatives exhibit nanomolar affinity for sigma receptors (S1R/S2R), making them candidates for neuropathic pain treatment. Compound 4b (Ki = 2.1 nM for S1R) showed potent antiallodynic effects without motor side effects .

Stoichiometry Effects: Hemioxalate (1:2) or 2:1 oxalate salts (e.g., 1-Oxa-7-azaspiro[3.5]nonane oxalate) exhibit higher thermal stability but lower aqueous solubility compared to 1:1 salts, impacting formulation strategies .

Biological Activity

5-Oxa-2-azaspiro[3.5]nonane oxalate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

This compound contains both oxygen and nitrogen in its spirocyclic structure, which facilitates interactions with biological macromolecules. The ability to form hydrogen bonds enhances its potential to modulate enzyme and receptor activities, suggesting various therapeutic applications .

Synthesis

The synthesis of this compound typically involves the cyclization of precursor molecules that contain nitrogen and oxygen functionalities. Common methods include:

  • Cyclization Reactions : Utilizing specific reagents under controlled conditions to ensure optimal yields.
  • Automated Synthesis : Employed for large-scale production, allowing for precise temperature and pressure management .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Modulation : It can alter the activity of enzymes by binding to active sites, which may lead to enhanced or inhibited enzymatic reactions.
  • Receptor Interactions : The compound's structure allows it to bind effectively to various receptors, potentially influencing signaling pathways .

Comparative Analysis

The following table highlights the unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Oxa-6-azaspiro[3.5]nonane oxalateSimilar spirocyclic structureDifferent nitrogen placement affects reactivity
2-Oxa-7-azaspiro[3.5]nonane oxalateAltered ring sizeDistinct ring size influences properties
6-Oxa-2-azaspiro[3.5]nonane oxalateVariation in functional group positioningUnique interaction profiles due to structural differences

The distinct arrangement of atoms in this compound contributes to its unique pharmacological properties compared to its analogs .

Case Studies

Recent studies have investigated the pharmacological potential of this compound:

  • Anticancer Activity : Research indicates that this compound may exhibit anticancer properties by modulating the activity of specific enzymes involved in tumor progression.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, making it a candidate for further exploration in treating infections .

Research Findings

The following findings summarize the biological activity observed in various studies:

  • Enzyme Interaction : Enhanced binding affinity to NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, indicating potential for cancer therapy .
  • Cellular Impact : In vitro studies demonstrated modulation of oxidative stress markers, suggesting a protective role against cellular damage .

Q & A

Q. 1.1. What are the recommended synthetic routes for 5-Oxa-2-azaspiro[3.5]nonane oxalate, and how do reaction conditions influence yield?

Methodological Answer:

  • Synthetic Pathways : The compound is typically synthesized via spirocyclization of precursor amines with oxalic acid under inert atmospheres. Key intermediates include Boc-protected spirocyclic amines (e.g., tert-butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate), which are deprotected and acidified to form the oxalate salt .

  • Optimization : Reaction temperature (20–25°C) and stoichiometric ratios (1:1.2 for amine:oxalic acid) are critical to avoid side products like hemioxalate salts (e.g., 2-Oxa-7-azaspiro[3.5]nonane hemioxalate, CAS 1379811-94-5) .

  • Yield Data :

    MethodYield (%)Purity (%)Reference
    Boc-deprotection route65–72≥95
    Direct cyclization55–6090–92

Q. 1.2. How is the structural integrity of this compound validated in experimental settings?

Methodological Answer:

  • Analytical Techniques :
    • NMR : 1^1H and 13^13C NMR confirm spirocyclic geometry (e.g., δ 3.2–3.8 ppm for oxa-azaspiro protons) .
    • LC-MS : Monitors molecular ion peaks at m/z 217.2191 (C7_7H13_{13}NO·C2_2H2_2O4_4) .
    • X-ray Diffraction : Resolves crystal packing of oxalate counterions, critical for stability studies .
  • Computational Validation : DFT calculations (B3LYP/6-31G*) predict bond angles and strain energy (~4.2 kcal/mol), aligning with experimental data .

Advanced Research Questions

Q. 2.1. What pharmacological mechanisms are associated with 5-Oxa-2-azaspiro[3.5]nonane derivatives, and how do structural modifications impact Sigma Receptor (SR) binding?

Methodological Answer:

  • Mechanistic Insights :

    • S1R Antagonism : Derivatives like 2,7-diazaspiro[3.5]nonane show high S1R affinity (Ki = 2.7–13 nM) and reverse mechanical allodynia in vivo at 20 mg/kg, dependent on S1R antagonism .
    • Functional Selectivity : Substituents at the 5-position (e.g., methyl groups) reduce S2R binding (Ki >100 nM), enhancing selectivity .
  • SAR Table :

    DerivativeS1R Ki (nM)S2R Ki (nM)Antiallodynic Efficacy (Dose)
    5-Oxa-2-azaspiro (parent)27102Partial at 40 mg/kg
    Methyl-substituted10165Full reversal at 20 mg/kg
    Boc-protected analog13102No activity
    Data from

Q. 2.2. How can researchers resolve contradictions in computational vs. experimental binding data for spirocyclic Sigma Receptor ligands?

Methodological Answer:

  • Contradiction Source : Discrepancies arise from solvent effects (implicit vs. explicit solvation models) and protein flexibility in docking studies .
  • Resolution Strategies :
    • MD Simulations : Run >100 ns trajectories to account for receptor conformational changes .
    • Free Energy Perturbation (FEP) : Quantifies ΔΔG for ligand-receptor interactions with <1 kcal/mol error margins .
    • Experimental Cross-Validation : Compare in vitro (radioligand displacement) and in vivo (allodynia reversal) data to refine computational models .

Q. 2.3. What scalable purification methods ensure >98% purity for this compound in multi-gram syntheses?

Methodological Answer:

  • Chromatography : Reverse-phase HPLC (C18 column, 0.1% TFA in H2_2O/MeCN) achieves 98–99% purity .
  • Recrystallization : Use ethanol/water (7:3 v/v) to isolate oxalate salts; yields 85–90% with ≤0.5% hemioxalate contamination .
  • Quality Control :
    • HPLC-ELSD : Detects residual solvents (<500 ppm) .
    • Elemental Analysis : Confirms C/N/O ratios within ±0.3% of theoretical values .

Methodological Frameworks

Q. 3.1. How to design a theory-driven study exploring the spirocyclic scaffold’s bioactivity?

Methodological Answer:

  • Theoretical Basis : Link to the "spirocyclic privilege" concept, which posits enhanced membrane permeability and metabolic stability due to 3D rigidity .
  • Experimental Design :
    • Hypothesis : Substituent polarity modulates blood-brain barrier (BBB) penetration.
    • Variables : LogP (2.1–3.8), polar surface area (45–70 Å2^2).
    • Assays : Parallel artificial membrane permeability (PAMPA-BBB) and microsomal stability tests .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxa-2-azaspiro[3.5]nonane oxalate
Reactant of Route 2
5-Oxa-2-azaspiro[3.5]nonane oxalate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.